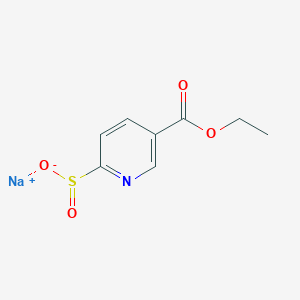

Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate

CAS No.:

Cat. No.: VC17579914

Molecular Formula: C8H8NNaO4S

Molecular Weight: 237.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8NNaO4S |

|---|---|

| Molecular Weight | 237.21 g/mol |

| IUPAC Name | sodium;5-ethoxycarbonylpyridine-2-sulfinate |

| Standard InChI | InChI=1S/C8H9NO4S.Na/c1-2-13-8(10)6-3-4-7(9-5-6)14(11)12;/h3-5H,2H2,1H3,(H,11,12);/q;+1/p-1 |

| Standard InChI Key | TWNPSSKWZUXXSU-UHFFFAOYSA-M |

| Canonical SMILES | CCOC(=O)C1=CN=C(C=C1)S(=O)[O-].[Na+] |

Introduction

Structural and Molecular Characteristics

Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate is defined by the molecular formula C₈H₈NNaO₄S and a molecular weight of 237.21 g/mol. The pyridine ring serves as a rigid aromatic scaffold, while the ethoxycarbonyl (-CO₂Et) group at the 5-position introduces electron-withdrawing effects that modulate reactivity. The sulfinate moiety (-SO₂⁻Na⁺) enhances nucleophilicity, enabling participation in S–S, N–S, and C–S bond-forming reactions .

Spectroscopic characterization via Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirms the compound’s structure. The NMR spectrum typically reveals distinct signals for the pyridine protons (δ 7.5–8.5 ppm) and the ethoxy group (δ 1.3 ppm for CH₃, δ 4.3 ppm for CH₂). IR stretches at 1180 cm⁻¹ (S=O) and 1720 cm⁻¹ (C=O) further validate functional group presence.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate typically involves the reaction of pyridine derivatives with sulfonyl chlorides or sulfinic acid precursors. A representative protocol involves:

-

Sulfination of Pyridine Derivatives: Treatment of 5-(ethoxycarbonyl)pyridine-2-thiol with chlorinating agents (e.g., SOCl₂) to form the sulfonyl chloride intermediate.

-

Reduction to Sulfinate: Subsequent reduction using sodium sulfite (Na₂SO₃) under controlled pH yields the sodium sulfinate .

Table 1: Representative Synthesis Conditions

| Parameter | Value/Detail |

|---|---|

| Starting Material | 5-(Ethoxycarbonyl)pyridine-2-thiol |

| Chlorinating Agent | SOCl₂ (1.2 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–25°C |

| Reduction Agent | Na₂SO₃ (2.0 equiv) |

| Yield | 75–85% |

Copper-Catalyzed Methods

Recent advances employ copper-mediated strategies for sulfinate synthesis. For instance, CuBr₂ catalyzes the coupling of hydroxypyridines with sodium sulfinates under mild, ligand-free conditions . This method avoids stoichiometric organometallic reagents, aligning with green chemistry principles. Key advantages include:

-

Functional Group Tolerance: Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the pyridine ring enhance reaction rates .

-

Radical Pathway: Mechanistic studies using radical scavengers (TEMPO, BHT) confirm a sulfonyl radical intermediate, generated via Cu(II)/Cu(I) redox cycling .

Reactivity and Mechanistic Insights

Electron Effects on Reactivity

Substituents on the pyridine ring profoundly influence reactivity. Electron-withdrawing groups (e.g., -CO₂Et, -CF₃) stabilize transition states in cross-coupling reactions, accelerating rates compared to electron-donating groups (-OMe, -NH₂) . For example, the trifluoromethyl analogue (C₆H₃F₃NNaO₂S) exhibits 20% higher reactivity in Suzuki-Miyaura couplings than its ethoxycarbonyl counterpart .

Desulfinative Cross-Coupling

Sodium sulfinates serve as versatile partners in palladium-catalyzed cross-couplings. The desulfination mechanism involves:

-

Oxidative Addition: Pd(0) inserts into the S–O bond, forming a Pd–sulfinate complex.

-

Transmetalation: Transfer of the aryl group to Pd.

-

Reductive Elimination: Release of the biaryl product and NaSO₂ .

This pathway avoids stoichiometric metallic waste, offering sustainability advantages over traditional Stille or Suzuki methods .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s ability to forge C–S bonds makes it invaluable in synthesizing kinase inhibitors and antiviral agents. For instance, it facilitates the construction of pyridinyl sulfonate esters—key motifs in protease inhibitors .

Materials Science

In polymer chemistry, sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate acts as a chain-transfer agent, controlling molecular weight in radical polymerizations. Its sulfinate group terminates propagating chains, yielding polymers with narrow dispersity (Đ < 1.2) .

Comparative Analysis with Related Sulfinates

Table 2: Structural and Reactivity Comparison

| Compound | Molecular Formula | Reactivity (Relative to Reference) | Key Application |

|---|---|---|---|

| Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate | C₈H₈NNaO₄S | 1.0 (Reference) | Cross-coupling reactions |

| Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | C₆H₃F₃NNaO₂S | 1.2 | Fluorinated drug synthesis |

| Sodium pyridine-3-sulfinate | C₅H₄NNaO₂S | 0.7 | Ligand synthesis |

The trifluoromethyl derivative exhibits superior reactivity due to the strong electron-withdrawing effect of -CF₃, which enhances electrophilicity at the sulfur center . Conversely, unsubstituted pyridine sulfinates show limited utility in demanding transformations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume